2-Oxobutanamide
Description
Contextualization within α-Ketoamide Chemistry
The α-ketoamide functional group is recognized as a "privileged structure" in medicinal chemistry and organic synthesis unipi.itacs.orgresearchgate.netacs.org. This designation stems from its presence in numerous natural products, biologically active compounds, and clinically approved drugs unipi.itacs.orgresearchgate.netchemrxiv.org. Chemically, α-ketoamides are characterized by a carbonyl group positioned at the alpha-carbon relative to an amide nitrogen. This arrangement confers a unique set of properties, including the capacity for hydrogen bonding and the presence of both nucleophilic and electrophilic sites, which contribute to their diverse chemical reactivity and biological interactions unipi.itacs.orgresearchgate.net.
As a member of this class, 2-Oxobutanamide (CAS: 30887-80-0) shares the fundamental α-ketoamide core. Its molecular formula is C₄H₇NO₂, with a molecular weight of approximately 101.10 g/mol nih.govlookchem.comchemsrc.comamericanelements.com. While simpler in structure compared to many of its derivatives, its basic framework is representative of the broader chemical scaffold that has garnered significant attention for its potential in drug discovery and as a versatile synthetic intermediate chemrxiv.orgcymitquimica.comresearchgate.net.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₇NO₂ | nih.govlookchem.comchemsrc.comamericanelements.com |
| Molecular Weight | 101.10 g/mol | nih.govlookchem.comchemsrc.comamericanelements.com |
| CAS Number | 30887-80-0 | nih.govlookchem.comchemsrc.comamericanelements.comaksci.com |
| IUPAC Name | This compound | nih.govlookchem.comamericanelements.com |
| Appearance | Powder | americanelements.com |
| Melting Point | 97 °C (ethanol) | lookchem.com |
| Density | 1.1±0.1 g/cm³ | chemsrc.com |
| Boiling Point | 189.7±23.0 °C | chemsrc.com |
| Flash Point | 68.5±22.6 °C | chemsrc.com |
| LogP | -0.92 | chemsrc.com |
| XLogP3 | -0.5 | lookchem.com |
| Hydrogen Bond Donors | 1 | lookchem.com |
| Hydrogen Bond Acceptors | 2 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
| Complexity | 97.9 | nih.govlookchem.com |
Historical Trajectory of Research on this compound and its Structural Analogues
The research trajectory of α-ketoamides, including simpler structures like this compound, has evolved significantly over the decades. Historically, the focus was on developing reliable synthetic methods to access this functional group. Early approaches often involved traditional organic synthesis techniques. However, with increasing emphasis on efficiency, sustainability, and green chemistry principles, research has shifted towards more advanced catalytic protocols researchgate.netchemrxiv.orgchemrxiv.org.
The development of methods for assembling the α-ketoamide moiety has seen considerable progress, moving from classical routes to modern catalytic strategies such as photocatalytic, electrosynthetic, and microwave-assisted protocols researchgate.net. This evolution reflects a growing demand for diverse α-ketoamide derivatives for applications ranging from materials science to medicinal chemistry. While specific historical milestones for this compound itself are not extensively detailed in the available literature, its structural simplicity makes it a representative starting point for understanding the foundational chemistry and synthesis strategies that paved the way for more complex α-ketoamide research. The exploration of its analogues, such as N-(2-methoxyphenyl)-3-oxobutanamide or N-benzyl-2-diazo-3-oxobutanamide , highlights the early recognition of the versatility of the α-ketoamide scaffold.
Current Academic Relevance and Research Landscape of this compound
The α-ketoamide motif continues to be a vibrant area of academic research, with ongoing efforts focused on novel synthesis methodologies and the exploration of new biological activities unipi.itacs.orgresearchgate.netresearchgate.netresearchgate.net. Current research often leverages sophisticated catalytic systems, including copper-catalyzed and silver-catalyzed reactions, to efficiently synthesize diverse α-ketoamide derivatives chemrxiv.orgchemrxiv.orgmdpi.comacs.org. These advancements aim to provide access to libraries of compounds for screening against various biological targets.
In the realm of medicinal chemistry, α-ketoamides are predominantly investigated for their potential as enzyme inhibitors, particularly targeting proteases implicated in diseases such as viral infections and cancer researchgate.netresearchgate.netresearchgate.netgoogle.comnih.govontosight.aiontosight.ai. For instance, α-ketoamide derivatives have shown promise as inhibitors of the SARS-CoV-2 main protease, contributing to the development of antiviral therapies researchgate.netresearchgate.net. Furthermore, the antibacterial properties of various α-ketoamide derivatives are actively being studied as a means to combat the growing threat of antimicrobial resistance nih.gov.
Beyond medicinal applications, α-ketoamides serve as valuable building blocks in organic synthesis, enabling the construction of complex heterocyclic compounds and other functional molecules chemrxiv.orgcymitquimica.comresearchgate.net. Structure-activity relationship (SAR) studies are frequently employed to optimize the properties of α-ketoamide-based compounds for specific applications, underscoring the continued academic and industrial interest in this versatile chemical class.
Table 2: Examples of α-Ketoamide Derivatives and Their Research Focus
| Derivative/Class Name | Key Research Area / Application | Source(s) |
| SARS-CoV-2 Mpro Inhibitors | Antiviral agents, COVID-19 treatment (e.g., leritrelvir) | researchgate.netresearchgate.net |
| Antibacterial Agents | Targeting drug-resistant pathogens (e.g., MRSA, A. baumannii) | nih.gov |
| Protease Inhibitors | Targeting cysteine and serine proteases (e.g., cruzain, papain) | researchgate.netgoogle.comnih.govontosight.aiontosight.ai |
| Building Blocks in Synthesis | Precursors for complex molecules, heterocycles | chemrxiv.orgcymitquimica.comresearchgate.net |
| Peptidomimetic Inhibitors | Mimicking peptide substrates for enzyme inhibition | researchgate.netresearchgate.net |
List of Compounds Mentioned:
this compound
N-(2-Methoxyphenyl)-3-oxobutanamide
N-benzyl-2-diazo-3-oxobutanamide
N-2-Benzothiazolyl-3-oxobutanamide
N-(2-methylphenyl)-3-oxobutanamide
2-benzylidene-3-oxobutanamide
β-Amino-α-ketoamides
CHEMBL194862
CHEMBL193833
N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide
N-2-pyridyl-3-oxobutanamide
N,N-dimethyl-2-oxobutanamide
α-Ketoesters
α-Ketothioesters
N-aryl α-ketoamides
Structure
3D Structure
Properties
IUPAC Name |
2-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMINFSIXCUCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30887-80-0 | |
| Record name | 2-oxobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Oxobutanamide and Its Derivatives
Conventional Synthetic Approaches
Traditional methods for synthesizing the 2-oxobutanamide core and its derivatives rely on fundamental organic reactions that have been refined over time. These approaches are characterized by their directness in forming the key amide and carbonyl functionalities.
Condensation reactions are a cornerstone in the formation of the this compound backbone, involving the joining of two molecules with the elimination of a smaller molecule, such as water. libretexts.org A prevalent strategy involves the reaction between a β-keto-ester and an amine. For instance, the condensation of an aniline (B41778) derivative with a β-keto-ester is a widely used method for producing acetoacetanilide (B1666496) derivatives, which share a similar structural motif with N-substituted this compound. This type of reaction is typically catalyzed by a strong acid.
Another notable condensation approach is the Knoevenagel-type condensation. An efficient one-step synthesis of 2-benzylidene-3-oxobutanamide derivatives has been achieved by treating an aldehyde, such as benzaldehyde (B42025), with acetoacetamide (B46550). nih.gov This reaction highlights how variations in starting materials can lead to diverse derivatives of the core this compound structure.
| Reactant 1 | Reactant 2 | Product Type | Reaction Condition Example |
| β-Keto-ester (e.g., Ethyl acetoacetate) | Amine (e.g., 2-Methoxyaniline) | N-Aryl-3-oxobutanamide | Acid-catalyzed (HCl or H₂SO₄), Reflux in Ethanol |
| Aldehyde (e.g., Benzaldehyde) | Acetoacetamide | 2-Alkylidene-3-oxobutanamide | L-proline catalyst, Ethanol, Room temperature nih.gov |
| Glyoxal | Benzamide | N,N'-(1,2-dioxoethane-1,2-diyl)dibenzamide | Acid-catalyzed mdpi.com |
Amidation reactions are fundamental to the synthesis of this compound, directly forming the crucial amide bond. libretexts.org These can be approached in several ways, often starting from a carboxylic acid or its derivative. A common laboratory method involves converting a carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine to form the amide. youtube.com
Direct amidation, the reaction of a carboxylic acid with an amine, can be facilitated by coupling reagents. bohrium.com For the synthesis of α-ketoamides, α-keto acids can be coupled with amines using ynamides as reagents under mild conditions, offering a practical one-pot strategy. organic-chemistry.org This method is noted for its wide functional group tolerance and avoidance of harsh oxidants. organic-chemistry.org
Transamidation, where an existing amide exchanges its amine component, is another viable strategy. For example, the transamidation of β-keto esters with amines like butylamine (B146782) provides a direct route to N-substituted 3-oxobutanamides. This nucleophilic acyl substitution is often catalyzed by a base.
Common Amidation Strategies for α-Ketoamides
| Precursor | Reagent | Key Features |
|---|---|---|
| α-Keto Acid | Amine, Ynamide coupling reagent | Mild, one-pot reaction with broad substrate compatibility. organic-chemistry.org |
| Carboxylic Acid | Amine, Activating Agent (e.g., SOCl₂) | Two-step process via an acid chloride intermediate. youtube.com |
Functional group interconversion (FGI) is a critical strategy that allows for the synthesis of complex this compound derivatives from simpler, readily available precursors. ub.edusolubilityofthings.com These transformations involve the conversion of one functional group into another, enabling the late-stage modification of a molecule.
Key FGI reactions relevant to this compound synthesis include:
Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, which are key precursors for amidation. solubilityofthings.com For example, a precursor alcohol could be oxidized to a 2-oxobutanoic acid derivative before amidation.
Reduction: The carbonyl groups within the this compound structure can be targeted. For instance, the ketone group at the 2-position could be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a β-hydroxy amide.
Substitution: The amide group itself can undergo nucleophilic substitution reactions, although this is less common. More frequently, substitutions are performed on other parts of the molecule, such as an aromatic ring attached to the amide nitrogen, to introduce diversity.
Catalytic Synthesis of this compound and its Derivatives
Catalytic methods offer efficient and often more environmentally benign alternatives to conventional synthesis. acs.orgresearchgate.net These approaches utilize substoichiometric amounts of a catalyst to promote the reaction, leading to higher atom economy and milder reaction conditions.
Transition metals are widely employed as catalysts in the synthesis of α-ketoamides, facilitating key bond formations. researchgate.net Metals such as palladium (Pd) and copper (Cu) are most prominent, though gold (Au), silver (Ag), and iron (Fe) have also been investigated. acs.orgresearchgate.netchemrxiv.org
Two major catalytic approaches have received significant attention:
Double Aminocarbonylation: This method utilizes carbon monoxide (CO) as a direct source for the carbonyl groups.
Oxidative Amidation: This approach often uses molecular oxygen (O₂) or air as a green oxidant. acs.orgresearchgate.net
Copper-catalyzed reactions are particularly versatile. For example, a tandem copper-catalyzed approach can synthesize α-ketoamides from terminal alkynes, secondary amines, dioxygen, and water at room temperature. nih.gov Isotope labeling studies have shown that in this specific reaction, the oxygen atom of the α-keto group originates from O₂, while the amide oxygen comes from H₂O. nih.gov
Examples of Metal-Catalyzed α-Ketoamide Synthesis
| Metal Catalyst | Starting Materials | Oxidant/Carbonyl Source | Reference |
|---|---|---|---|
| Palladium (Pd) | Secondary cyclic amines, CHCl₃ | Chloroform (CO surrogate) | acs.org |
| Copper (Cu) | Aryl methyl ketones, Secondary amines | Molecular Oxygen (O₂) | chemrxiv.org |
| Copper (Cu) | Terminal alkynes, Secondary amines, H₂O | Dioxygen (O₂) | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. beilstein-journals.orgnih.gov This is particularly relevant for the synthesis of complex, biologically active derivatives of this compound.
Bifunctional organocatalysts, which possess both a Lewis basic site (like a tertiary amine) and a Brønsted acidic site (like a thiourea), are effective in activating both the nucleophile and the electrophile in a reaction. beilstein-journals.org For example, Cinchona alkaloids can act as bifunctional catalysts where the tertiary amine deprotonates a nucleophile while the hydroxyl group activates an electrophile via hydrogen bonding. mdpi.com
Synergistic catalysis, where two different catalytic cycles operate in concert, has expanded the scope of organocatalysis. mdpi.comnih.gov This can involve combining two different organocatalysts or merging organocatalysis with metal catalysis or photocatalysis to achieve transformations that are not possible with a single catalyst system. mdpi.comnih.gov These advanced strategies are employed to introduce stereocenters and complex functionalities onto the this compound scaffold, leading to a wide array of derivatives. nih.gov
Biocatalytic Pathways for this compound Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of this compound, several enzymatic approaches show considerable promise.
Nitrilase-Mediated Hydrolysis: Nitrilases are enzymes that catalyze the hydrolysis of nitriles to either carboxylic acids and ammonia (B1221849) or, under specific conditions, to amides. openbiotechnologyjournal.comresearchgate.netcsir.co.zanih.gov The synthesis of this compound could be envisioned through the selective hydrolysis of 2-oxobutanenitrile. The reaction mechanism involves a nucleophilic attack of a cysteine residue in the enzyme's active site on the nitrile carbon. openbiotechnologyjournal.com By controlling reaction parameters such as pH and temperature, the formation of the amide can be favored over the carboxylic acid.
Transaminase-Catalyzed Amidation: Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commdpi.comrsc.orgdiva-portal.org A related application is the synthesis of α-amino acids from α-keto acids. For instance, L-2-aminobutyric acid has been synthesized from 2-oxobutyric acid with high enantiomeric excess using an ω-transaminase. nih.gov This suggests the feasibility of developing a biocatalytic system for the direct amidation of 2-oxobutanoic acid or a related precursor to yield this compound. The challenge often lies in shifting the reaction equilibrium towards the product, which can be addressed through various strategies, including the use of specific amine donors or biphasic reaction systems to remove inhibitory byproducts. nih.gov
Other Enzymatic Approaches: Carboxylic acid reductases (CARs) have been shown to possess promiscuous amidation activity, catalyzing the formation of amides from carboxylic acids and amines. polimi.itresearchgate.net This opens another potential biocatalytic route to this compound from 2-oxobutanoic acid and an ammonia source.
Below is a table summarizing potential biocatalytic approaches for this compound synthesis.
| Enzyme Class | Substrate | Key Parameters Influencing Amide Formation | Potential Product |
| Nitrilase | 2-Oxobutanenitrile | pH, temperature, enzyme source | This compound |
| Transaminase | 2-Oxobutanoic acid | Amine donor, removal of byproducts | This compound |
| Carboxylic Acid Reductase (CAR) | 2-Oxobutanoic acid | Amine source, ATP regeneration | This compound |
Multicomponent Reaction Approaches Incorporating this compound Moieties
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for the synthesis of α-ketoamides and their derivatives. wikipedia.orgchim.itresearchgate.netnih.govresearchgate.netnih.govnih.govnih.govorganic-chemistry.orgmdpi.combeilstein-journals.org
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.govwikipedia.orgresearchgate.netnih.govorganic-chemistry.orgmdpi.comnih.govbroadinstitute.org To synthesize a derivative of this compound, one could potentially use 2-oxobutanal as the carbonyl component.
The Ugi four-component reaction (U-4CR) is even more versatile, combining a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce an α-acetamido carboxamide. chim.itnih.govnih.govbeilstein-journals.org This reaction allows for the introduction of greater molecular diversity.
A key challenge in MCRs involving dicarbonyl compounds, such as precursors to this compound, is the control of chemo- and regioselectivity. The desired outcome is the selective reaction of one carbonyl group over the other.
In the context of the Passerini reaction with α,β-dioxoamides, it has been demonstrated that the reaction can be highly regioselective, preferentially involving the keto group alpha to the amide. nih.gov This selectivity is attributed to the electronic effects of the adjacent amide group. Similar principles could be applied to control the reactivity of 2-oxobutanal or related dicarbonyl substrates in MCRs.
Factors that can be tuned to control selectivity include:
Electronic properties of the substrate: The inherent reactivity of the different carbonyl groups.
Reaction conditions: Temperature, solvent, and the use of catalysts can influence which reaction pathway is favored. nih.gov
Nature of the reactants: The steric and electronic properties of the carboxylic acid, amine, and isocyanide components can also direct the reaction to a specific carbonyl group.
The following table illustrates how reaction conditions can be tuned to influence the outcome of a multicomponent reaction involving a hypothetical dicarbonyl substrate.
| Carbonyl Substrate | MCR Type | Key Condition for Selectivity | Predominant Product |
| 2-Oxobutanal | Passerini | Low temperature, non-polar solvent | Reaction at the more reactive aldehyde group |
| 2-Oxobutanal | Ugi | Use of a Lewis acid catalyst | Potential for altered regioselectivity |
| Ethyl 2-oxobutanoate | Passerini | High concentration of reactants | Reaction at the ketone carbonyl |
Advanced Synthetic Protocols and Process Optimization for this compound Analogs
To improve the efficiency, scalability, and sustainability of synthesizing this compound analogs, advanced synthetic protocols are being developed. These include flow chemistry and the application of statistical methods like Design of Experiments (DoE) for process optimization. mt.comresearchgate.netdigitellinc.comresearchgate.netsci-hub.senih.govdurham.ac.ukacsgcipr.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. researchgate.netdigitellinc.comnih.govdurham.ac.uk For the synthesis of this compound derivatives, a flow process could be designed for a multicomponent reaction or a catalytic conversion, allowing for precise control over reaction parameters such as temperature, pressure, and residence time to maximize yield and selectivity.
Process Optimization using Design of Experiments (DoE): DoE is a powerful statistical tool for systematically optimizing chemical reactions by simultaneously varying multiple factors. mt.comsci-hub.seacsgcipr.orgnih.gov This approach allows for the efficient identification of optimal reaction conditions and the understanding of interactions between different parameters. For the synthesis of a this compound analog, a DoE study could be employed to optimize variables such as catalyst loading, temperature, substrate concentration, and solvent composition to achieve the highest possible yield and purity.
The table below presents a hypothetical example of a DoE approach to optimize the yield of a this compound analog in a copper-catalyzed amidation reaction.
| Factor | Level 1 | Level 2 | Level 3 |
| Temperature (°C) | 80 | 100 | 120 |
| Catalyst Loading (mol%) | 1 | 2.5 | 5 |
| Amine Equivalents | 1.2 | 1.5 | 2.0 |
| Optimized Yield | 92% |
Chemical Reactivity, Reaction Mechanisms, and Kinetic Investigations of 2 Oxobutanamide
Fundamental Reaction Pathways of the 2-Oxobutanamide Moiety
The dual functionality of the this compound moiety allows for a diverse range of reactions, including oxidative and reductive transformations, nucleophilic and electrophilic substitutions, and complex cyclization cascades for the synthesis of heterocyclic systems.
The this compound structure can undergo oxidation, primarily targeting the α-keto-amide core. The oxidation of derivatives like N-butyl-2-methyl-3-oxobutanamide can lead to the formation of the corresponding carboxylic acids. This transformation typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl groups. Strong oxidizing agents are generally required to effect this change.
Common reagents and conditions for such oxidative processes are summarized below.
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids |
This table summarizes common oxidative transformations for this compound derivatives.
The oxo (ketone) group of this compound is susceptible to reduction, yielding secondary alcohols. This transformation is a common strategy to introduce a hydroxyl group and a new stereocenter into the molecule. The choice of reducing agent is crucial for controlling the selectivity of the reaction, especially in substrates with multiple reducible functional groups.
For derivatives such as N-butyl-2-methyl-3-oxobutanamide, the carbonyl group can be selectively reduced to an alcohol. Common metal hydride reagents are effective for this purpose. libretexts.org
| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Ketone to Alcohol | Hydroxy-butanamide |
This table outlines typical reductive processes for the oxo group in this compound derivatives.
The this compound structure features multiple sites for both nucleophilic and electrophilic attack. The carbonyl carbons are electrophilic, while the amide nitrogen and the enolizable α-carbon can act as nucleophiles. alliedacademies.org
Nucleophilic Substitution: The amide group itself can participate in nucleophilic substitution reactions. Under acidic or basic conditions, nucleophiles such as amines or alcohols can react, potentially leading to transamidation or ester formation, though these reactions are often less facile than with other carboxylic acid derivatives.
Electrophilic Substitution: The active methylene (B1212753) group (the CH₂ between the two carbonyls) is acidic and can be deprotonated to form an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles. For instance, alkylation of N-2-pyridyl-3-oxobutanamide with alkylating agents has been reported, demonstrating the susceptibility of the α-carbon to electrophilic attack. raco.cat
| Reaction Type | Reagent(s) | Site of Reaction | Product Type |
| Nucleophilic Substitution | Amines, Alcohols (with acid/base catalysis) | Amide carbonyl | Substituted amides/esters |
| Electrophilic Substitution (Alkylation) | Alkylating agents (e.g., DMF-DMA) | α-carbon | α-alkylated this compound |
This table details common substitution reactions involving the this compound moiety.
Derivatives of this compound are highly valuable precursors for the synthesis of a wide range of heterocyclic compounds. sciencepublishinggroup.com The active methylene group and the two carbonyl functionalities provide the necessary components for condensation and cyclization reactions with various reagents.
Research has demonstrated the utility of N-2-pyridyl-3-oxobutanamide in synthesizing dihydropyridines, fused pyridines, pyridazines, and pyridopyrimidinethione derivatives. raco.catraco.cat For example, the reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles yields dihydropyridine (B1217469) derivatives. raco.catraco.cat Similarly, 3-oxobutanamides can react with malononitrile (B47326) and elemental sulfur to produce thiophene (B33073) derivatives, or with ethylene (B1197577) diamine to afford 1,4-diazepine derivatives. sciencepublishinggroup.comresearchgate.net The reaction of 3-oxobutanamide with α,β-ethylenic ketones can also lead to the formation of polysubstituted pyridin-2-one derivatives through a Michael addition followed by cyclization. rsc.org
| Reagent(s) | Heterocyclic Product |
| Arylidenemalononitriles | Dihydropyridines |
| Malononitrile, Sulfur | Thiophenes |
| Ethylene diamine | 1,4-Diazepines |
| α,β-Ethylenic ketones | Pyridin-2-ones |
| Benzoylisothiocyanate | Pyridopyrimidinethiones |
This table showcases the versatility of this compound derivatives in the synthesis of various heterocyclic rings.
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms of this compound is essential for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often focus on identifying the short-lived species that connect reactants to products, namely intermediates and transition states. echemi.com
An intermediate is a species that exists in a potential energy well between two transition states; it is a discrete, albeit often short-lived, molecule. organicchemistrytutor.comreddit.com A transition state, conversely, represents an energy maximum on a reaction coordinate and cannot be isolated. echemi.comorganicchemistrytutor.com
In the synthesis of heterocyclic compounds from this compound derivatives, several reaction intermediates have been proposed. For example, the formation of dihydropyridine derivatives from the reaction of N-2-pyridyl-3-oxobutanamide and 3-chlorobenzylidenemalononitrile is believed to proceed through a Michael adduct intermediate. raco.cat This initial adduct then undergoes cyclization to form another intermediate, which readily tautomerizes to the final, more stable dihydropyridine product. raco.cat
Similarly, in other heterocyclic syntheses utilizing 3-oxobutanamides, non-isolable intermediates are often invoked. sciencepublishinggroup.comresearchgate.net For instance, the reaction with phenyl isocyanate is proposed to form a non-isolable potassium salt intermediate, which is then reacted in situ with other reagents to form thiophene or thiazole (B1198619) derivatives. sciencepublishinggroup.comresearchgate.net The formation of a thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivative also proceeds through a non-isolable intermediate. researchgate.net
These examples highlight a common theme in the reactivity of this compound: the initial formation of an intermediate via nucleophilic addition or condensation, followed by an intramolecular cyclization and subsequent aromatization or tautomerization to yield the final stable heterocyclic product. The transition states are the high-energy points between these steps, such as the moment of bond formation in the initial nucleophilic attack or the bond reorganization during the cyclization step. youtube.com
Kinetic and Thermodynamic Aspects of this compound Reactions
The reaction rate coefficient (k) is a fundamental parameter in chemical kinetics that quantifies the speed of a chemical reaction. For transformations involving this compound, these coefficients would be determined experimentally by monitoring the change in concentration of reactants or products over time under controlled conditions (e.g., constant temperature, pressure, and solvent).
Experimental techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography (HPLC, GC) are commonly employed for this purpose. By plotting concentration versus time, the rate of the reaction can be determined. The rate coefficient is then calculated from the experimental rate law, which relates the reaction rate to the concentration of the reactants. The value of k is highly sensitive to temperature, and its temperature dependence is described by the Arrhenius equation.
The following interactive table illustrates hypothetical rate coefficient data for a reaction of this compound, demonstrating the typical influence of temperature and reactant concentration.
| Temperature (K) | Initial [this compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) | Rate Coefficient, k (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 298 | 0.10 | 0.10 | 1.5e-4 | 0.015 |
| 298 | 0.20 | 0.10 | 3.0e-4 | 0.015 |
| 298 | 0.10 | 0.20 | 3.0e-4 | 0.015 |
| 308 | 0.10 | 0.10 | 3.1e-4 | 0.031 |
| 318 | 0.10 | 0.10 | 6.0e-4 | 0.060 |
A reaction energy profile provides a graphical representation of the energy changes that occur as reactants are converted into products. khanacademy.org For multistep reactions, the profile shows the energy of reactants, products, intermediates, and the transition states that connect them. khanacademy.orgresearchgate.net The highest energy point on this profile corresponds to the transition state of the rate-determining step, and the energy difference between the reactants and this transition state is the activation energy (Ea or ΔG‡).
The thermodynamic parameters of activation—Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—provide deeper insight into the reaction mechanism. These parameters are determined by measuring the reaction rate coefficients at various temperatures and constructing an Eyring plot. researchgate.net
ΔH‡ (Activation Enthalpy): Represents the energy required to break and form bonds to reach the transition state.
ΔS‡ (Activation Entropy): Reflects the change in order or disorder when moving from the reactants to the transition state. A negative value suggests a more ordered transition state (e.g., two molecules coming together), while a positive value indicates a more disordered one (e.g., a fragmentation reaction).
Computational studies, such as those on the chorismate mutase reaction, have demonstrated the ability to accurately calculate these parameters, which show excellent agreement with experimental values. nih.govdiva-portal.org
The table below presents experimentally determined and computationally calculated thermodynamic activation parameters for the uncatalyzed conversion of chorismate to prephenate in water, illustrating the typical values and agreement between methods. nih.govdiva-portal.org
| Parameter | Experimental Value (kcal/mol) | Calculated EVB Value (kcal/mol) |
|---|---|---|
| ΔG‡ | 24.5 | 24.4 |
| ΔH‡ | 20.7 | 20.9 |
| TΔS‡ (at 298 K) | -3.8 | -3.4 |
Computational quantum chemistry has become an indispensable tool for investigating reaction mechanisms and kinetics, providing insights that are often difficult to obtain through experiments alone. researchgate.netresearchgate.net These methods can be applied to the chemistry of this compound to map potential energy surfaces, identify transition states, and calculate thermodynamic and kinetic parameters. mdpi.com
Techniques like Density Functional Theory (DFT) are used to optimize the geometries of reactants, products, and transition states. ekb.egresearchgate.net By calculating the energies of these structures, a complete reaction energy profile can be constructed. From this profile, key parameters such as activation energies and reaction enthalpies can be determined. researchgate.net Computational kinetics allows for the simulation of phase transformations and the prediction of microstructure evolution in materials, demonstrating the power of integrating thermodynamic and kinetic calculations. researchgate.net
For example, a theoretical investigation into the dissociation of Propylene Glycol Ethyl Ether (PGEE) utilized DFT with various functionals (e.g., APFD, ωB97XD) to study nineteen different reaction pathways. ekb.egresearchgate.net The study successfully identified the most plausible reaction routes by comparing the calculated activation barriers for each pathway. researchgate.net Such an approach could be directly applied to this compound to explore its degradation pathways, reactivity with other molecules, or rearrangement mechanisms.
The following table, based on the computational study of PGEE unimolecular dissociation, illustrates how different theoretical models can be used to calculate activation barriers for various reaction pathways. researchgate.net
| Reaction Pathway (Products Formed) | Level of Theory | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Ethanol + Acetone | APFD/6-31G(d) | 279 |
| Propanal + Ethoxy radical | APFD/6-31G(d) | 367 |
| Acetaldehyde + Methoxyethane | APFD/6-31G(d) | 494 |
| Ethanol + Acetone | ωB97XD/6-31G(d) | 287 |
| Propanal + Ethoxy radical | ωB97XD/6-31G(d) | 369 |
Structural Characterization and Advanced Spectroscopic Analysis of 2 Oxobutanamide
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by analyzing the absorption or scattering of infrared light corresponding to molecular vibrations. For 2-Oxobutanamide (CH₃-CH₂-CO-CO-NH₂), characteristic vibrational modes are expected from its key functional groups: the aliphatic ethyl chain, the alpha-keto carbonyl group, and the primary amide group.
Carbonyl Groups (C=O): The presence of two carbonyl groups is a defining feature. The alpha-keto carbonyl (adjacent to another carbonyl) typically exhibits a strong absorption band in the FT-IR spectrum in the region of 1710-1730 cm⁻¹. The amide carbonyl (amide I band) is expected to appear in the range of 1650-1690 cm⁻¹. researchgate.netoregonstate.edu
Amide N-H Stretching: The primary amide group (-NH₂) is characterized by N-H stretching vibrations, usually observed as one or two bands in the FT-IR spectrum between 3100-3500 cm⁻¹. These bands can be sharp or broad, depending on the extent of hydrogen bonding. researchgate.net
Aliphatic C-H Stretching: The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl chain will display C-H stretching vibrations in the region of 2850-3000 cm⁻¹. researchgate.net
Amide II Band: The N-H bending vibration, coupled with C-N stretching, typically appears as the amide II band in the FT-IR spectrum around 1550-1640 cm⁻¹.
While specific experimental FT-IR and Raman data for this compound were not detailed in the provided search snippets, these expected vibrational frequencies serve as a fingerprint for its identification and confirm the presence of its key functional groups. x-mol.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. Based on its structure (CH₃-CH₂-CO-CO-NH₂), the following signals are anticipated:
Methyl Protons (CH₃): These protons are adjacent to a methylene group. They are expected to appear as a triplet due to coupling with the adjacent methylene protons, typically in the range of δ 1.0-1.2 ppm. oregonstate.eduresearchgate.net
Methylene Protons (CH₂): Located adjacent to a carbonyl group, these protons are expected to appear as a quartet due to coupling with the methyl protons. Their chemical shift is anticipated to be downfield, likely in the range of δ 2.7-3.0 ppm. oregonstate.eduresearchgate.net
Amide Protons (NH₂): The two protons of the primary amide group are expected to resonate as a broad singlet. Their chemical shift is highly variable, typically appearing between δ 6.0 and 8.0 ppm, and is sensitive to solvent, concentration, and hydrogen bonding. researchgate.nethmdb.ca
Specific experimental ¹H NMR data for this compound were not fully detailed in the provided search results. However, related compounds show similar patterns for methyl and methylene groups adjacent to carbonyls. researchgate.netrsc.orgchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy reveals the chemical environment of each carbon atom in the molecule. For this compound, the following signals are expected:
Methyl Carbon (CH₃): Expected to resonate in the aliphatic region, typically around δ 10-15 ppm. oregonstate.edu
Methylene Carbon (CH₂): Also in the aliphatic region, but slightly downfield from the methyl carbon due to its proximity to a carbonyl group, expected around δ 30-40 ppm. oregonstate.edu
Alpha-Keto Carbonyl Carbon (C=O): The carbonyl carbon alpha to another carbonyl group is highly deshielded and is expected to appear significantly downfield, likely in the range of δ 190-200 ppm. oregonstate.edu
Amide Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected in the range of δ 165-190 ppm. oregonstate.edu
While Source rsc.org reports ¹³C NMR data for "this compound (1at)" with signals at δ 201.24, 189.41, and 150.93, this data appears incomplete as it only provides three signals for a molecule with four distinct carbon atoms. Therefore, the expected ranges based on general chemical principles are more informative in the absence of complete experimental data for this compound. oregonstate.edu
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms and confirming structural assignments, especially in more complex molecules. cam.ac.ukulethbridge.ca COSY spectra reveal proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC provides correlations between protons and carbons separated by two or three bonds. While these techniques are standard for full structural elucidation, specific 2D NMR data for this compound was not detailed in the provided search results. ethz.ch
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving π electrons and non-bonding electrons. The alpha-keto amide moiety in this compound contains two carbonyl groups, which can participate in n→π* and π→π* electronic transitions. These transitions generally occur in the ultraviolet region of the electromagnetic spectrum.
The presence of the conjugated system formed by the two adjacent carbonyl groups is expected to result in absorption bands in the UV region. The exact wavelengths of maximum absorption (λmax) are influenced by the electronic nature of the substituents and the specific electronic transitions occurring. While specific λmax values for this compound were not explicitly provided in the search results, compounds with similar chromophores typically absorb in the range of 200-300 nm. x-mol.nettanta.edu.egup.ac.za
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.
Molecular Weight and Exact Mass: this compound has a molecular formula of C₄H₇NO₂. Its calculated molecular weight is approximately 101.10 g/mol chemsrc.comnih.gov, and its exact mass is determined to be 101.047676 Da chemsrc.com or 101.047678466 Da nih.gov. This allows for the unambiguous identification of the molecular ion, [M]⁺, at m/z 101.
Fragmentation Analysis: Upon ionization, molecules can fragment in predictable ways. For this compound, potential fragmentation pathways could include:
Loss of the amide group (-NH₂): resulting in a fragment ion at m/z 84.
Loss of a carbonyl group (-CO): yielding a fragment ion at m/z 73.
Cleavage alpha to the carbonyl groups, potentially forming acylium ions such as [CH₃CH₂CO]⁺ (m/z 71) or [CH₃CH₂COCO]⁺ (m/z 85).
The specific fragmentation patterns observed in mass spectra can be complex and are influenced by the ionization method used (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)). conicet.gov.ar
High-resolution mass spectrometry (HRMS) techniques, such as HR-EI-MS or HPLC-MS, can provide highly accurate mass measurements, further confirming the elemental composition of the molecular ion and its fragments. rsc.orgethz.ch
Compound List
this compound
(Z)-2-Benzylidene-3-oxobutanamide
N-(2-ethoxyphenyl)-3-oxobutanamide
N-(2,4-Dimethylphenyl)-2-oxo-butanamide
N-(2-Methoxyphenyl)-3-oxobutanamide
N,N-dimethyl-2-oxobutanamide
N-(2,4-Dimethylphenyl)-3-oxobutanamide
2-chloro-N,N-dimethyl-3-oxobutanamide
3-Oxo-2-phenylbutanamide
2,2-Dichloro-N-(4-oxobutanamide)
Diethyl-3-oxobutanamide
N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide
3-Oxobutanamide
α-ketoamide peptides
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Specific X-ray crystallographic studies detailing the molecular geometry and crystal packing of this compound (CAS: 30887-80-0) were not found within the provided search results. Therefore, detailed research findings regarding its specific bond lengths, bond angles, dihedral angles, unit cell parameters, space group, or intermolecular interactions derived from X-ray diffraction are unavailable for this compound based on the current information.
Theoretical and Computational Chemistry Studies of 2 Oxobutanamide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Various methods, differing in their level of approximation and computational cost, are employed to solve the electronic Schrödinger equation.
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of experimental data. arxiv.org The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called molecular orbitals. github.io
When applied to 2-Oxobutanamide, the Hartree-Fock method would involve specifying a basis set (e.g., 6-31G*) to represent the molecular orbitals. The calculation then iteratively solves the Roothaan-Hall equations to find the set of orbitals that minimize the electronic energy. arxiv.orggithub.io This process yields key information about the molecule's electronic structure, including its total energy, orbital energies (which can be related to ionization potential and electron affinity), and the spatial distribution of electrons. While HF theory neglects electron correlation, leading to some systematic errors, it provides a valuable qualitative description and a solid starting point for more advanced computational methods. wpmucdn.com
Table 1: Representative Geometrical Parameters for this compound Calculated with Hartree-Fock/6-31G *
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1=O1 (Amide) | 1.21 Å |
| Bond Length | C2=O2 (Keto) | 1.22 Å |
| Bond Length | C1-C2 | 1.54 Å |
| Bond Length | C1-N | 1.36 Å |
| Bond Angle | O1-C1-C2 | 121.5° |
| Bond Angle | O2-C2-C1 | 120.0° |
| Dihedral Angle | O1-C1-C2-O2 | ~180° (s-trans) |
| Note: These are representative values for a typical α-ketoamide structure as specific literature data for this compound is not available. |
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.gov Unlike Hartree-Fock, DFT includes effects of electron correlation by approximating the energy as a functional of the electron density. nih.gov This approach is particularly well-suited for studying the conformational preferences and electronic properties of molecules like this compound.
Computational studies on the general α-ketoamide moiety, which is the core functional group of this compound, have shown a strong preference for a planar conformation where the two carbonyl groups are disposed in a trans orientation to each other. acs.orgnih.gov This arrangement minimizes the electrostatic repulsion between the partially negative oxygen atoms. acs.orgnih.gov DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to precisely determine the geometries and relative energies of different conformers of this compound, such as the s-cis and s-trans forms, confirming the higher stability of the s-trans conformer. researchgate.netsciencepublishinggroup.com
Furthermore, DFT is an excellent tool for investigating how the electronic properties of this compound change upon chemical modification. By calculating properties for a series of derivatives, it is possible to establish structure-activity relationships. For instance, DFT-based reactivity descriptors like Fukui functions can be calculated to predict how substitutions on the ethyl group or the amide nitrogen would influence the molecule's susceptibility to nucleophilic or electrophilic attack. tandfonline.com
Table 2: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-311+G(d,p))
| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) |
| s-trans | 180° | 0.00 |
| s-cis | 0° | > 5.0 |
| Note: The energy difference is a typical value based on studies of similar α-dicarbonyl compounds, indicating the high preference for the s-trans conformer. |
Semi-empirical methods, such as AM1 (Austin Model 1) and PM6 (Parametric Method 6), offer a computationally less expensive alternative to ab initio and DFT methods. dtic.mil These methods are also based on the Hartree-Fock formalism but simplify the calculations by neglecting certain integrals and introducing parameters derived from experimental data to compensate for the approximations. dtic.milresearchgate.net
Due to their speed, semi-empirical methods are particularly useful for the initial geometry optimization of large molecules or for exploring the potential energy surfaces of smaller molecules like this compound. An AM1 or PM6 calculation can rapidly provide a reasonable molecular structure, which can then be used as a starting point for more accurate, higher-level calculations (e.g., DFT or MP2). researchgate.net These methods are effective for quickly screening different possible conformations and identifying low-energy structures before committing to more computationally demanding analyses.
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics and classical mechanics (force fields), to simulate and predict the behavior of molecules.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. bigchem.eu For this compound, the key degrees of freedom include rotation around the C-C and C-N single bonds. A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. longdom.orgresearchgate.net
Computational studies on α-ketoamides reveal that the moiety generally prefers a planar conformation to maximize conjugation and minimize steric hindrance. acs.orgnih.gov The most stable conformer of this compound is expected to have the two carbonyl groups in an s-trans arrangement. acs.orgnih.gov A PES scan, performed by systematically rotating the O=C-C=O dihedral angle and calculating the energy at each step using a quantum chemical method, would show a distinct energy minimum at 180° (s-trans) and a high-energy barrier corresponding to the eclipsed s-cis conformation (0°). researchgate.net Bulky substituents on the amide nitrogen can cause the α-ketoamide moiety to lose its planarity, resulting in a twisted dihedral angle of 140–150°. acs.orgnih.gov
The molecular electrostatic potential (MEP) is a valuable property for understanding and predicting the reactive behavior of a molecule. libretexts.org An MEP map visually represents the electrostatic potential on the surface of a molecule, typically color-coded to indicate regions of different charge character. researchgate.netresearchgate.net
For this compound, an MEP map would show regions of negative potential (typically colored red) localized around the electronegative oxygen atoms of the two carbonyl groups and the amide nitrogen atom. These red areas indicate the regions most susceptible to electrophilic attack. icm.edu.pl Conversely, regions of positive potential (colored blue) would be found around the amide and aliphatic hydrogen atoms, representing sites that are attractive to nucleophiles. researchgate.net Analysis of the MEP provides a comprehensive picture of the charge distribution and is instrumental in predicting non-covalent interactions, such as hydrogen bonding, and the initial steps of chemical reactions. tandfonline.comnih.gov
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large HOMO-LUMO gap is indicative of high stability and lower chemical reactivity. irjweb.com Computational studies, typically employing Density Functional Theory (DFT), are used to calculate these orbital energies and predict the reactive nature of compounds like this compound. These calculations help in understanding the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, softness, and the electrophilicity index, provide further quantitative measures of a molecule's reactivity. irjweb.com For instance, a molecule with high chemical hardness, which correlates with a large HOMO-LUMO gap, is generally less reactive. irjweb.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates greater nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates greater electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high reactivity and low stability. A large gap indicates low reactivity and high stability. irjweb.com |
| Chemical Hardness | Resistance to change in electron distribution | Proportional to the HOMO-LUMO gap; high hardness implies low reactivity. irjweb.com |
| Chemical Potential | Tendency of electrons to escape | Related to electronegativity; influences electron transfer in reactions. nih.gov |
In Silico Structure-Activity Relationship (SAR) Studies of this compound Derivatives
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and chemical research, allowing for the rational design of new molecules with enhanced biological activities. These computational methods investigate how modifications to the chemical structure of a parent compound, such as this compound, affect its biological efficacy. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling establish a mathematical correlation between the structural properties of a series of compounds and their observed biological activities. mdpi.com
For derivatives of a core scaffold, SAR studies can identify key structural features, or pharmacophores, that are essential for activity. This involves systematically altering functional groups on the parent molecule and computationally predicting the resulting change in activity. For example, a study on 2-benzylidene-3-oxobutanamide derivatives, which share a related structural motif, explored how different substituents influenced their antibacterial properties against resistant pathogens. rsc.org Such studies can guide the synthesis of more potent and selective analogues.
The process typically involves generating a library of virtual derivatives and calculating various molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The QSAR model then links these descriptors to the biological activity, highlighting which properties are most influential. nih.gov This approach minimizes the need for extensive and costly experimental synthesis and testing in the early stages of development. mdpi.com
Table 2: Principles of In Silico SAR/QSAR Studies
| Step | Description | Tools and Techniques |
| Data Set Selection | A series of structurally related compounds with known biological activities is chosen. | Chemical databases, literature. |
| Descriptor Calculation | Molecular descriptors (physicochemical properties) are calculated for each compound. | Molecular modeling software. |
| Model Development | A statistical model is created to correlate the descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov |
| Model Validation | The predictive power of the model is tested using internal and external validation sets. | Cross-validation, prediction for a test set of compounds. |
| New Compound Design | The validated model is used to predict the activity of new, unsynthesized derivatives to guide further research. | In silico screening, virtual library design. |
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental data, confirming molecular structures, and understanding vibrational modes. researchgate.net Density Functional Theory (DFT) is a widely used method for these calculations, often providing results that are in good agreement with experimental findings. nih.govchemrxiv.org
The process involves first optimizing the molecular geometry of the compound , this compound, at a specific level of theory and with a chosen basis set. kbhgroup.in Following optimization, vibrational frequency calculations can be performed to predict the IR and Raman spectra. The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental spectra to aid in the assignment of signals to specific atoms within the molecule. nih.gov
Table 3: Comparison of Theoretical and Experimental Spectroscopy
| Spectroscopic Technique | Information Provided | Computational Method | Validation Aspect |
| FT-IR & FT-Raman | Vibrational modes (stretching, bending) of functional groups. | DFT frequency calculations. chemrxiv.org | Comparison of calculated vibrational frequencies and intensities with experimental peak positions. researchgate.net |
| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms. | GIAO (Gauge-Independent Atomic Orbital) method within DFT. | Correlation of calculated chemical shifts with experimentally observed resonances. nih.gov |
| UV-Vis | Electronic transitions between molecular orbitals. | Time-Dependent DFT (TD-DFT). | Matching calculated absorption maxima (λmax) with experimental spectra. researchgate.net |
Applications of 2 Oxobutanamide in Chemical Sciences
Role as Versatile Building Blocks in Organic Synthesis
2-Oxobutanamide and its derivatives, belonging to the broader class of β-ketoamides, are recognized as highly versatile building blocks in organic synthesis. rsc.orgeurjchem.comnii.ac.jphilarispublisher.comsigmaaldrich.com The reactivity of the molecule is centered around its active methylene (B1212753) group, which is readily deprotonated to form a nucleophilic enolate, and the electrophilic nature of its two carbonyl carbons. This dual reactivity allows it to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
The utility of this compound derivatives is particularly pronounced in the synthesis of complex heterocyclic compounds. sciencepublishinggroup.comraco.catresearchgate.net These scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. The oxobutanamide moiety can be manipulated to react with various electrophiles and nucleophiles, leading to the construction of diverse ring systems. sciencepublishinggroup.com
Research has demonstrated that N-substituted 3-oxobutanamides are key starting materials for a variety of nitrogen- and sulfur-containing heterocycles. researchgate.net Through condensation reactions with reagents such as malononitrile (B47326), ethyl cyanoacetate (B8463686), and various amines and sulfur-containing compounds, a range of heterocyclic systems can be synthesized. sciencepublishinggroup.comresearchgate.net For instance, the reaction of N-(4-hydroxyphenyl)-3-oxobutanamide with malononitrile or ethyl cyanoacetate in the presence of a piperidine (B6355638) catalyst yields pyridinone analogues. researchgate.net Similarly, reactions with arylidenemalononitrile can produce dihydropyridine (B1217469) derivatives. raco.cat
Below is a table summarizing the synthesis of various heterocyclic systems from 3-oxobutanamide precursors, as documented in the chemical literature.
| Starting Material Class | Reagent(s) | Resulting Heterocyclic System |
| 3-Oxobutanamides | Malononitrile, Sulfur, Triethylamine | Thiophene (B33073) Derivatives sciencepublishinggroup.com |
| 3-Oxobutanamides | Malononitrile, Ethylene (B1197577) Diamine | Pyridine & 1,4-Diazepine Derivatives sciencepublishinggroup.com |
| N-2-pyridyl-3-oxobutanamide | Arylidenemalononitrile | Dihydropyridine Derivatives raco.cat |
| 3-Oxobutanamides | Phenyl Isocyanate, α-halo carbonyls | Thiophene & Thiazole (B1198619) Derivatives sciencepublishinggroup.com |
| N-1-Naphthyl-3-oxobutanamide | Arylidinecyanothioacetamide | Pyridine-2(1H)-thiones researchgate.net |
| 3-Oxobutanamide Derivatives | DMF-DMA | Thiazolopyrimidines & Naphthyridines researchgate.net |
The structural motifs present in this compound are also valuable in the synthesis of compounds for the agrochemical industry. While direct synthesis pathways from the parent this compound are part of broader synthetic strategies, its derivatives serve as key intermediates. The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the creative assembly of molecular building blocks to optimize biological activity and environmental compatibility. dokumen.pub The synthesis of benzoxazepine derivatives, identified as having insecticidal properties, showcases the type of complex molecular architectures where oxobutanamide-like precursors could play a role. researchgate.net
Integration into Catalysis and Ligand Design
The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, reactivity, and physical properties of metal complexes. uni-wuerzburg.dehud.ac.uk The this compound structure contains multiple potential donor atoms—the two carbonyl oxygens and the amide nitrogen—making it a candidate for acting as a multidentate ligand. Depending on the deprotonation state and conformation, it can coordinate to metal ions in various ways.
While simple this compound is not a commonly cited ligand itself, more complex molecules incorporating the β-ketoamide moiety are designed to form stable complexes with a range of metal ions. rsc.org These ligands can form mononuclear or polynuclear complexes, with the oxamide (B166460) or related keto-amide bridge facilitating the assembly of supramolecular structures. researchgate.netnih.gov The coordination can occur through a bidentate mode, typically involving the two carbonyl oxygen atoms to form a stable six-membered chelate ring with a metal ion.
Potential Coordination Modes of the this compound Anion:
O,O'-Bidentate: The enolate form can chelate a metal center through both oxygen atoms, forming a stable six-membered ring.
N,O-Bidentate: Coordination could involve the amide nitrogen and the adjacent carbonyl oxygen.
Bridging Ligand: The molecule could bridge two metal centers, with each metal coordinating to a different part of the ligand.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. mdpi.comnih.gov The principles of organocatalysis often rely on the activation of substrates through non-covalent interactions like hydrogen bonding or through the formation of covalent intermediates. The functional groups within this compound are highly relevant to these activation modes.
The active methylene group of this compound makes it an excellent pronucleophile for a variety of organocatalyzed reactions, such as Michael additions and aldol (B89426) reactions. nih.gov Chiral organocatalysts, including those derived from cinchona alkaloids or featuring thiourea (B124793) motifs, can activate the this compound substrate and guide the stereochemical outcome of the reaction. beilstein-journals.org For example, a hydrogen-bond-donating catalyst can simultaneously interact with the carbonyl oxygen of an electrophile and the amide/carbonyl portion of the this compound enolate, bringing them together in a well-defined orientation to achieve high enantioselectivity. beilstein-journals.org
Applications in Materials Science and Pigment Chemistry
Derivatives of this compound are crucial intermediates in the synthesis of azo pigments, a major class of colorants used in inks, coatings, and plastics. These pigments are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. The this compound moiety acts as a coupling component in their synthesis.
The general synthesis involves the diazotization of an aromatic amine, which is then reacted with an N-aryl derivative of this compound (an acetoacetanilide). The active methylene group of the acetoacetanilide (B1666496) is the site of coupling with the diazonium salt, forming the final azo pigment. The substituents on both the aromatic amine and the acetoacetanilide ring systems are varied to produce a wide spectrum of colors and to control properties like lightfastness and chemical resistance.
Several commercially important pigments are based on this chemistry, including:
Pigment Yellow 74: A widely used green-shade yellow pigment. Its chemical name is 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide. nih.gov
Pigment Yellow 75: An azo dye intermediate whose structure is 2-[(4-chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutanamide.
C.I. Azoic Coupling Component 42: The chemical name for this dye intermediate is N-(2,5-dimethylphenyl)-3-oxobutanamide.
The molecular structure of these pigments, built upon the this compound framework, is directly responsible for their color and performance properties.
Advanced Analytical Methodologies for this compound Characterization
The precise structural elucidation and purity assessment of this compound, an α-ketoamide, necessitates the use of sophisticated analytical techniques. Due to the compound's dual carbonyl functionality and amide group, a multi-faceted approach combining spectroscopic and chromatographic methods is essential for unambiguous characterization. Research on α-ketoamides relies on high-resolution methodologies to confirm molecular structure, identify impurities, and quantify the compound in various matrices. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound (CH₃CH₂COCONH₂), the spectrum is expected to show a triplet for the terminal methyl (CH₃) protons, a quartet for the methylene (CH₂) protons, and a broad singlet for the amide (NH₂) protons. The coupling between the adjacent methyl and methylene groups is a key diagnostic feature.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. This compound has four carbon atoms, each in a unique chemical environment: the methyl carbon, the methylene carbon, and two carbonyl carbons (one keto and one amide). The chemical shifts of the carbonyl carbons, typically in the range of 160-200 ppm, are particularly indicative of the α-ketoamide structure. libretexts.org
Advanced 2D NMR Techniques: To unequivocally assign proton and carbon signals, especially in more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com
COSY spectra establish proton-proton couplings, confirming the connectivity between the ethyl group's CH₃ and CH₂ protons.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity around the quaternary carbonyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | O O ║ ║CH₃-CH₂-C -C -NH₂ | 1.1 (triplet) | ~10 |
| 2 | O O ║ ║CH₃-CH₂-C -C -NH₂ | 2.9 (quartet) | ~35 |
| 3 | O O ║ ║CH₃-CH₂-C -C -NH₂ | - | ~195 (Ketone C=O) |
| 4 | O O ║ ║CH₃-CH₂-C -C -NH₂ | - | ~165 (Amide C=O) |
| 5 | O O ║ ║CH₃-CH₂-C -C -NH₂ | 7.5 (broad singlet, 2H) | - |
Note: These are estimated values based on standard chemical shift tables and data for structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are used to determine the exact mass of the molecule with high precision. nih.gov This allows for the unambiguous confirmation of the molecular formula, C₄H₇NO₂.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways for α-ketoamides often involve cleavage of the C-C bond between the two carbonyl groups and α-cleavage adjacent to the carbonyls. libretexts.orgyoutube.com
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₄H₇NO₂ | - |
| Molecular Weight | 101.10 g/mol | Calculated molecular mass. |
| Exact Mass | 101.0477 Da | High-resolution mass for formula confirmation. |
| Ionization Mode | ESI Positive [M+H]⁺ | Protonated molecule observed at m/z 102.0550. |
| Key Fragment Ion | m/z 72 | Corresponds to the loss of the amide group (-NHCHO). |
| Key Fragment Ion | m/z 57 | Corresponds to the butanoyl cation [CH₃CH₂CO]⁺ resulting from cleavage between the carbonyls. |
Note: Fragmentation patterns are predictive and based on general principles of mass spectrometry. The relative abundance of fragments can vary with instrument conditions.
Chromatographic Techniques
Chromatographic methods are vital for the separation and quantification of this compound, ensuring the purity of synthesized batches and enabling its analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for analyzing polar compounds like this compound. thermofisher.com A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the carbonyl groups provide chromophores. The retention time is a key parameter for identification when compared against a reference standard. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective analytical tool. LC-MS allows for the separation of this compound from other components in a mixture, with the mass spectrometer providing confident identification based on mass-to-charge ratio and fragmentation patterns, even in the absence of a pure reference standard.
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time | ~ 4-6 minutes (highly dependent on exact conditions) |
Note: This is a representative method. Actual conditions would require optimization for specific applications and instrumentation.
Biochemical and Metabolic Research Involving 2 Oxobutanamide Excluding Human Clinical Data
Microbial Metabolism and Biotransformations of 2-Oxobutanamide Derivatives
The metabolic fate of this compound and related alpha-ketoamide structures within microbial environments is an area of scientific inquiry, particularly concerning their degradation pathways and enzymatic conversions.
Degradation Pathways by Soil Microorganisms
While specific studies detailing the direct degradation of this compound by soil microorganisms were not readily identified, research on analogous compounds suggests that soil microbes play a significant role in the breakdown of xenobiotics. For instance, investigations into the herbicide pentoxazone (B24979) indicated that soil microorganisms were responsible for its degradation and subsequent mineralization. The proposed degradation pathways involved the hydrolysis of ring structures and further modifications such as reduction or oxidation of functional groups scispace.com. In general, soil microorganisms possess a broad enzymatic repertoire capable of metabolizing a wide spectrum of organic compounds through processes including oxidation, reduction, hydrolysis, and conjugation nih.govnih.gov. The specific degradation routes for this compound would be contingent upon the microbial communities present and prevailing environmental conditions.
Enzymatic Conversion in Prokaryotic and Eukaryotic Microorganisms (e.g., Glyoxalase Systems)
The glyoxalase system is a vital metabolic pathway in both prokaryotic and eukaryotic microorganisms, primarily functioning in the detoxification of reactive aldehydes, such as methylglyoxal. This system is comprised of two key thiol-dependent enzymes: glyoxalase I (GlxI) and glyoxalase II (GlxII). Glyoxalase I catalyzes the isomerization of the hemithioacetal adduct formed between glutathione (B108866) and 2-oxoaldehydes into S-2-hydroxyacylglutathione. Subsequently, glyoxalase II hydrolyzes this intermediate, yielding a non-toxic 2-hydroxycarboxylic acid wikipedia.orgnih.gov. Although this compound itself is not a direct substrate for the canonical glyoxalase system, its alpha-keto functionality is shared with the system's substrates (alpha-ketoaldehydes). Studies have explored the glyoxalase systems in various microorganisms, including Pseudomonas putida and Saccharomyces cerevisiae, revealing conserved mechanisms and metal activation properties wikipedia.orgnih.gov. Broader metabolic enzymes, such as aldo-keto reductases (AKRs), are also implicated in the metabolism of carbonyl compounds across microorganisms and eukaryotes rsc.org.
Investigation of Molecular Interactions with Biological Macromolecules (in vitro/non-human models)
Alpha-ketoamides are recognized for their propensity to interact with biological macromolecules, most notably enzymes, where they often function as inhibitors. These interactions are typically elucidated through in vitro studies employing purified enzymes or non-human biological models.
Mechanisms of Enzyme Inhibition (e.g., Acetylcholinesterase, Urease, α-Glucosidase)
Alpha-ketoamides have been extensively investigated as enzyme inhibitors, with their mechanisms of action frequently involving the reactive carbonyl group. This group can engage in covalent or non-covalent interactions with active site residues of target enzymes.
Acetylcholinesterase (AChE): While direct inhibition studies of this compound on AChE were not identified, related alpha-ketoamide derivatives have been explored. Patent literature, for example, describes alpha-ketoamide compounds featuring oxime groups as reactivators of acetylcholinesterase inhibited by organophosphorus agents, suggesting potential interactions with the enzyme's active site google.com. The fundamental principle of AChE inhibition involves impeding the breakdown of acetylcholine, a neurotransmitter critical for cognitive function scielo.org.cojapsonline.com.
Urease: Urease is a nickel-dependent enzyme responsible for catalyzing the hydrolysis of urea. Research has involved the synthesis and evaluation of alpha-ketoamide derivatives for their potential as urease inhibitors. Certain alpha-ketoamide derivatives have demonstrated dual inhibitory activity against both urease and alpha-glucosidase, exhibiting moderate to potent inhibition as indicated by their IC50 values researchgate.netresearchgate.netacs.orgresearchgate.netnih.govunibo.it. The inhibition mechanism often involves interaction with the nickel ions present in the enzyme's active site or with other key residues.
α-Glucosidase: Alpha-glucosidase inhibitors are significant in the management of type 2 diabetes, primarily by retarding carbohydrate digestion. Various studies have investigated heterocyclic compounds and other molecular scaffolds incorporating alpha-ketoamide or related beta-ketoamide moieties for their alpha-glucosidase inhibitory capabilities. For instance, N-adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides have exhibited dual inhibitory activity against urease and alpha-glucosidase researchgate.netresearchgate.net. Additionally, studies on quinazoline (B50416) derivatives possessing alpha-ketoamide-like structures have shown notable alpha-glucosidase inhibition, with IC50 values in the micromolar range nih.gov. The alpha-ketoamide moiety's capacity to form hydrogen bonds with amino acid residues within the enzyme's active site contributes to its inhibitory action nih.govunipi.it.
Modulation of Biochemical Pathways at a Molecular Level
Alpha-ketoamides possess the ability to modulate biochemical pathways through their interactions with key enzymes or proteins integral to these pathways. Their role as protease inhibitors is particularly well-documented. They can function as covalent reversible inhibitors by reacting with nucleophilic amino acid residues, such as serine or cysteine, located in the active sites of proteases unipi.itacs.orgresearchgate.netresearchgate.netnih.govacs.orgportlandpress.comnih.gov. This interaction can disrupt signaling cascades or metabolic processes that are dependent on the targeted protease. Research focusing on alpha-ketoamide-based inhibitors for viral proteases, including the SARS-CoV-2 Mpro, underscores their potential in modulating viral replication pathways acs.orgportlandpress.comnih.govbiorxiv.org. Furthermore, their demonstrated ability to interact with enzymes involved in protein degradation, such as the proteasome, highlights their role in regulating cellular homeostasis nih.gov.
General Biological Significance and Chemical Biology Perspectives of α-Ketoamide Structures
The alpha-ketoamide motif is a prevalent pharmacophore found in a multitude of natural products and synthetic compounds exhibiting diverse biological activities. Its significance in chemical biology is rooted in its distinctive chemical properties and its capacity to engage with a broad spectrum of biological targets.
Alpha-ketoamides are recognized for their superior chemical and metabolic stability when contrasted with related dicarbonyl derivatives like alpha-ketoacids or alpha-ketoesters acs.org. They can function either as non-reactive structural elements, influencing molecular conformation and facilitating hydrogen bonding, or as reactive moieties capable of covalently modifying target proteins, particularly enzymes possessing nucleophilic active site residues (e.g., serine, cysteine) unipi.itacs.org. This dual nature renders them valuable assets in drug discovery and chemical biology endeavors unipi.itacs.orgresearchgate.netresearchgate.netchemrxiv.orgacs.org.
The alpha-ketoamide structure is present in natural products known for their immunosuppressant activities, such as FK-506 and rapamycin (B549165) acs.org. In medicinal chemistry, these structures have been engineered into inhibitors targeting a variety of biological entities, including proteases (e.g., calpains, HIV-1 protease, SARS-CoV-2 Mpro, cysteine proteases like cruzain), proteasomes, and enzymes critical in metabolic diseases nih.govacs.orgresearchgate.netnih.govacs.orgnih.govgoogle.com. Their application in photoaffinity labeling has also been explored, showcasing their utility in identifying molecular interactions acs.org. The development of alpha-ketoamide-based prodrugs, designed to be responsive to specific biological triggers like hydrogen peroxide, further exemplifies their versatility in chemical biology applications rsc.org.
In essence, the general biological significance of alpha-ketoamide structures lies in their inherent ability to serve as adaptable scaffolds for the design of molecules capable of precise interactions with biological targets, thereby offering therapeutic potential across a wide range of pathological conditions.
Compound List:
this compound
Alpha-ketobutyramide
Methylglyoxal
Pentoxazone
N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides
Quinazoline derivatives
FK-506
Rapamycin
SARS-CoV-2 Mpro
HIV-1 protease
Calpains
Cruzain
Proteasomes
Acetylcholinesterase (AChE)
Urease
α-Glucosidase
3-Oxobutanamide
N-(2-Methoxyphenyl)-3-oxobutanamide
N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide
RAY1216
PF-07321332 (Nirmatrelvir)
Cyclotheonamide A
Boceprevir
Telaprevir
Fostemsavir
Varespladib
Sotolon
Propionyl-CoA
Succinyl-CoA
Methylmalonyl-CoA
Glutathione (GSH)
S-D-lactoylglutathione
D-Lactate
Pyruvate
Lactate
Acetate
Choline
β-amyloid
Hydrogen Peroxide (H2O2)
Nitrogen Mustard
Future Research Directions and Academic Perspectives on 2 Oxobutanamide
Innovation in Synthetic Methodologies and Derivatization Diversification
The future of 2-oxobutanamide chemistry is intrinsically linked to the development of more efficient, sustainable, and diverse synthetic pathways. Current research is moving beyond traditional methods towards innovative strategies that offer higher yields, greater purity, and reduced environmental impact. One-pot synthesis, for example, has been shown to be an effective method for producing derivatives like 2-benzylidene-3-oxobutanamide. rsc.org This approach, which involves combining benzaldehyde (B42025) and acetoacetamide (B46550) in the presence of an L-proline catalyst, streamlines the production process. rsc.org
Further advancements are anticipated through the adoption of continuous flow chemistry. This technique allows for precise control over reaction parameters such as temperature and pressure, which can lead to near-quantitative conversion rates and minimize side reactions, offering significant advantages for scaling up production of derivatives like N-butyl-2-methyl-3-oxobutanamide. Green chemistry principles are also becoming central, with a focus on using eutectic solvents and organocatalysts to create more environmentally benign synthetic routes. nih.gov
Diversification of this compound derivatives is a key area of exploration. The core structure serves as a versatile starting point for the synthesis of a wide array of complex molecules. Its functional groups are readily modified to produce various heterocyclic compounds, including pyridines, thiophenes, and diazepines. raco.catresearchgate.net For instance, 3-oxobutanamides can be reacted with reagents like phenyl isocyanate and α-halo carbonyl compounds to furnish complex thiophene (B33073) and thiazole (B1198619) derivatives. researchgate.net Another powerful derivatization strategy involves the coupling of the this compound scaffold with diazonium salts to generate novel hydrazones, significantly expanding the chemical space accessible from this starting material. researchgate.net
| Methodology | Derivative Class | Key Reactants/Catalysts | Key Advantages | Reference |
|---|---|---|---|---|
| One-Pot Knoevenagel Condensation | 2-Benzylidene-3-oxobutanamides | Aldehyde, Acetoacetamide, L-Proline | High efficiency, single-step process | rsc.orgnih.gov |
| Transamidation | N-alkyl-3-oxobutanamides | β-Keto ester, Amine, Catalytic base | Direct conversion of esters to amides | |
| Continuous Flow Synthesis | N-alkyl-3-oxobutanamides | β-Keto ester, Amine | Precise control, high yield, reproducibility | |
| Heterocyclic Synthesis | Pyridines, Thiophenes, Diazepines | 3-Oxobutanamide, Malononitrile (B47326), Sulfur | Access to complex heterocyclic scaffolds | researchgate.net |
| Azo Coupling | Hydrazones | N-aryl-3-oxobutanamide, Diazonium salt | Formation of functionalized hydrazone derivatives | researchgate.net |
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A comprehensive understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new chemical transformations. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with powerful computational modeling. mit.edu
Experimentally, kinetic studies can elucidate reaction rates and dependencies on catalyst and substrate concentrations, providing insight into the reaction pathways. researchgate.net The use of in-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can help identify transient intermediates, which are critical for confirming proposed mechanisms. For example, mechanistic studies on derivatives of other complex natural products have successfully used biotinylated probes to capture protein targets and identify interactions, a technique that could be adapted to study the biological interactions of this compound derivatives. nih.gov
Computational chemistry offers a complementary, in-silico approach to understanding these complex processes. elsevier.comchemrxiv.org Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces, identify transition state structures, and calculate activation energies for various reaction pathways. weizmann.ac.il This predictive power allows researchers to screen potential catalysts and reaction conditions virtually, guiding experimental work and accelerating the discovery of more efficient synthetic routes. mit.edu By combining experimental data with theoretical models, a more complete and nuanced picture of the chemical behavior of this compound can be developed, paving the way for rational design of novel reactions and applications.
| Approach | Technique | Information Gained |
|---|---|---|
| Experimental | Kinetic Studies | Reaction rates, order of reaction, rate-determining steps. |
| In-situ Spectroscopy (NMR, IR) | Identification of reaction intermediates and products. | |
| Computational | Density Functional Theory (DFT) | Transition state geometries, activation energies, reaction pathways. |
| Molecular Dynamics (MD) | Solvent effects, conformational analysis of reactants and intermediates. |
Exploration of Novel Applications in Emerging Chemical Fields
The unique structural features of this compound, particularly its combination of amide and dual carbonyl functionalities, make it an attractive candidate for applications in several emerging areas of chemistry, including materials science and catalysis.
In the field of catalysis, the oxygen and nitrogen atoms within the this compound scaffold can act as coordination sites for metal ions. This suggests that its derivatives could be developed as novel ligands for homogeneous or heterogeneous catalysts. nih.gov Such catalysts could find use in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com The ability to tune the electronic and steric properties of the ligand through derivatization offers a pathway to creating highly selective and active catalytic systems.
In materials science, this compound derivatives could serve as functional monomers for the synthesis of novel polymers. The presence of multiple reactive sites allows for the potential creation of cross-linked networks or polymers with unique properties, such as enhanced thermal stability or specific recognition capabilities. Furthermore, its established role as a precursor for agrochemicals points to continued innovation in this sector, with the potential to develop new, more effective and environmentally friendly crop protection agents.
| Emerging Field | Potential Application | Relevant Properties of this compound |
|---|---|---|
| Catalysis | Ligand for metal-based catalysts | Multiple heteroatom coordination sites (O, N). |
| Materials Science | Monomer for functional polymers | Multiple reactive sites for polymerization. |
| Coordination Chemistry | Building block for metal-organic frameworks (MOFs) | Ability to form stable complexes with metal ions. |
| Agrochemistry | Precursor for new pesticides/herbicides | Proven scaffold for biologically active molecules. |
Expanding the Understanding of this compound's Roles in Diverse Biological Systems (non-human)
Beyond synthetic chemistry, significant opportunities exist to explore the roles and activities of this compound in various biological contexts, particularly in microbial systems and in the context of prebiotic chemistry.
Recent studies have highlighted the potential of this compound derivatives as potent antibacterial agents. Specifically, 2-benzylidene-3-oxobutanamide derivatives have demonstrated significant in-vitro activity against high-priority, drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. rsc.orgnih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of new classes of antibiotics to combat antimicrobial resistance. rsc.org Further research is needed to elucidate the precise mechanism of action by which these compounds inhibit bacterial growth.
From an astrobiological perspective, this compound is an intriguing molecule in the study of prebiotic chemistry. The interstellar medium is known to contain a rich variety of small organic molecules, including amides like acetamide, which are considered building blocks for more complex biological structures. nih.govnih.gov The discovery of amino acids and nucleobases on meteorites confirms that complex organic synthesis occurs in extraterrestrial environments. rsc.org Given its structure—containing peptide-like amide bonds and carbonyl groups essential for metabolic processes—this compound and its precursors could have potentially played a role in the chemical evolution that led to the origin of life on Earth or elsewhere. astrochem.org Future research, including laboratory simulations of prebiotic conditions and analysis of extraterrestrial materials, could shed light on the potential formation and reactivity of such molecules in planetary or interstellar environments. astrobiology.com
| Bacterial Strain | Activity Noted | Significance | Reference |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Very good in-vitro activity | Addresses a WHO priority drug-resistant Gram-positive pathogen. | rsc.orgnih.gov |
| Multidrug-resistant Acinetobacter baumannii (MDR-AB) | Very good in-vitro activity | Addresses a WHO priority drug-resistant Gram-negative pathogen. | rsc.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Oxobutanamide, and how can purity be validated?
- Methodology : Nucleophilic acyl substitution or condensation reactions are common. Use NMR (¹H/¹³C) to confirm structural integrity, and HPLC to quantify purity (>98%). For reproducibility, document solvent systems (e.g., anhydrous THF), stoichiometric ratios, and temperature control. Include a table comparing yields and purity across methods (e.g., Method A: 75% yield, 97% purity via HPLC; Method B: 82% yield, 95% purity via GC-MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stability under varying pH conditions?
- Methodology : Employ UV-Vis spectroscopy to monitor degradation kinetics at pH 2–12. Pair with FTIR to track carbonyl group integrity. For quantitative analysis, use LC-MS to identify degradation byproducts. A stability table (e.g., t½ = 48 hrs at pH 7 vs. 12 hrs at pH 12) enhances clarity .
Q. How does solvent polarity influence this compound’s solubility, and what experimental protocols ensure accuracy?
- Methodology : Apply the shake-flask method with HPLC quantification. Test solvents like water, DMSO, and ethyl acetate. Control temperature (±0.5°C) and use triplicate measurements. Report solubility as mg/mL with standard deviations (e.g., 12.3 ± 0.5 mg/mL in DMSO) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodology : Conduct comparative DSC studies under inert vs. ambient conditions. Analyze crystal structures via XRD to identify polymorphic variations. Statistical tools (e.g., ANOVA) can quantify batch-to-batch variability. Address discrepancies by replicating prior studies with controlled humidity and oxygen levels .
Q. How can computational models (DFT/MD) predict this compound’s reactivity in enzymatic systems?
- Methodology : Combine DFT calculations (B3LYP/6-31G*) to map electron density with molecular dynamics simulations (AMBER) to study protein-ligand interactions. Validate predictions using kinetic assays (e.g., stopped-flow spectrometry) to measure binding constants (Kd). Cross-reference with crystallographic data if available .
Q. What experimental designs minimize bias when assessing this compound’s cytotoxicity in vitro?
- Methodology : Use blinded, randomized cell culture assays (e.g., MTT or ATP luminescence). Include positive/negative controls and normalize results to cell count (flow cytometry). Address batch effects via plate randomization. Statistical analysis (e.g., mixed-effects models) accounts for inter-experiment variability .
Q. How do isotopic labeling (¹³C/²H) and advanced MS techniques elucidate metabolic pathways of this compound?
- Methodology : Synthesize isotopically labeled analogs and track metabolites via high-resolution LC-HRMS. Use tandem MS (MS/MS) for fragmentation patterns. Pair with enzyme inhibition assays (e.g., CYP450 isoforms) to identify metabolic enzymes. Tabulate metabolite identities and relative abundances .
Methodological Frameworks
- Data Contradiction Analysis : Apply triangulation by cross-validating results via independent techniques (e.g., NMR + XRD + computational modeling). Use sensitivity analysis to identify variables most affecting outcomes (e.g., temperature, solvent purity) .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets, code, and experimental logs in open repositories (e.g., Zenodo) with CC-BY licenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
